The compound's systematic name is 1-(4-bromo-2-nitrophenyl)piperazine, and it is categorized under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. Its chemical structure is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The compound's molecular formula is with a molecular weight of approximately 285.14 g/mol .
The synthesis of 1-(4-bromo-2-nitrophenyl)piperazine can be achieved through several methods, primarily involving the reaction between piperazine and 4-bromo-2-nitroaniline or related compounds.
The molecular structure of 1-(4-bromo-2-nitrophenyl)piperazine consists of a central piperazine ring with two nitrogen atoms and various substituents that influence its chemical properties.
Using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy can provide insights into the precise arrangement of atoms within the molecule, confirming its structural integrity and purity .
1-(4-Bromo-2-nitrophenyl)piperazine can participate in various chemical reactions due to its functional groups.
The mechanism of action for 1-(4-bromo-2-nitrophenyl)piperazine primarily relates to its role as a precursor in synthesizing pharmacologically active compounds.
The compound has been noted for its interaction with various biochemical pathways, particularly those involved in neurological functions. It acts as an inhibitor for certain enzymes by binding to their active sites, thus modulating their activity which can impact cellular signaling pathways .
As a precursor for vortioxetine hydrobromide, this compound plays a crucial role in influencing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion within biological systems .
1-(4-Bromo-2-nitrophenyl)piperazine has significant applications in medicinal chemistry:
Piperazine (1,4-diazacyclohexane) constitutes a privileged scaffold in medicinal chemistry, characterized by its six-membered heterocyclic ring with two nitrogen atoms at opposing positions. This structure imparts conformational flexibility, moderate basicity (pKa ~9.5), and hydrogen-bonding capabilities—properties critical for optimizing drug-receptor interactions and pharmacokinetic profiles. Piperazine-containing compounds demonstrate remarkable structural diversity, enabling targeted modulation of central nervous system (CNS) receptors, enzymes, and viral proteins. The scaffold’s synthetic versatility facilitates integration into complex pharmacophores via N-alkylation, N-acylation, or aromatic substitution, establishing it as an indispensable building block in modern drug design .
Nitrophenylpiperazines represent a specialized subclass wherein the electron-deficient nitrophenyl group confers distinct electronic and steric properties. The nitro group (–NO₂) enhances molecular planarity and engages in resonance interactions, strengthening π-stacking with aromatic residues in biological targets. This moiety frequently serves as:
1-(4-Bromo-2-nitrophenyl)piperazine exemplifies this scaffold, integrating two ortho-positioned electron-withdrawing groups (bromo and nitro) that create a sterically defined, electrophilic aromatic system. Computational analyses reveal this arrangement induces a ~15° dihedral angle between piperazine and phenyl planes, promoting optimal vectoring of substituents toward complementary binding pockets. In HIV-1 reverse transcriptase inhibitors, analogous piperazine scaffolds establish salt bridges with Asp236 and van der Waals contacts with Tyr318, explaining nanomolar potency against resistant strains [3]. The bromo substituent further enables covalent targeting of cysteine residues or serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) during lead optimization [1].
Table 1: Therapeutic Applications of Representative Nitrophenylpiperazine Derivatives
Compound | Target/Therapeutic Area | Key Structural Features | Reference |
---|---|---|---|
1-(4-Bromo-2-nitrophenyl)piperazine | HIV-1 RT inhibitors | Bromo (C4), Nitro (C2), Piperazine (N1) | [1] |
Piperazine sulfonyl DAPY derivatives | HIV-1 NNRTIs | Diaryltriazine core + Piperazine sulfonamide | [3] |
1-(4-Nitrophenyl)piperazine | Calixarene complexes | Unsubstituted para-nitro attachment | [5] |
4-Nitroimidazole-piperazine-triazoles | Anticancer agents | Nitroimidazole linker + Triazole-piperazine | [6] |
Positional isomerism of halogen and nitro groups on phenylpiperazines profoundly influences bioactivity through steric, electronic, and conformational mechanisms:
Enhanced dipole moment (calculated Δμ = 1.2 D vs. para-isomers)This geometry improves selectivity for hydrophobic enzyme pockets (e.g., HIV-1 RT NNIBP) by mimicking folded conformations of endogenous ligands [1] [3].
Electronic Modulation: Bromine’s +R effect partially counteracts nitro group electron withdrawal. Comparative NMR studies of 1-(2-nitrophenyl)piperazine vs. 1-(4-bromo-2-nitrophenyl)piperazine show ~0.3 ppm downfield shift in piperazine protons, indicating altered electron density distribution affecting basicity and hydrogen-bond donor capacity [9].
Biological Implications: Ortho-nitro derivatives exhibit superior target engagement in antiviral scaffolds due to preorganization for backbone H-bonding. In contrast, para-nitro isomers (e.g., 1-(4-nitrophenyl)piperazine) adopt coplanar conformations favoring stacking interactions in CNS receptors. Dopamine D₂/SEROTONIN 5-HT₂A binding assays demonstrate 10-fold higher affinity for 2-nitrophenyl vs. 4-nitrophenyl analogues in antipsychotic candidates [7] [9].
Table 2: Comparative Properties of Bromo-Nitrophenylpiperazine Isomers
Isomer | Dihedral Angle (Piperazine-Phenyl) | Dipole Moment (Debye) | Primary Biological Target |
---|---|---|---|
1-(4-Bromo-2-nitrophenyl)piperazine | 35–42° | 5.8 | HIV-1 RT / Kinases |
1-(2-Bromo-4-nitrophenyl)piperazine | 28–32° | 4.2 | Serotonin receptors (5-HT₁A/₂C) |
1-(5-Bromo-2-nitrophenyl)piperazine | 40–45° | 5.6 | DNA minor groove (Antitumor) |
1-(4-Nitrophenyl)piperazine | 5–10° | 3.9 | Adrenergic α-receptors |
Piperazine emerged in therapeutics as an anthelmintic in the 1950s, evolving into a cornerstone of rational drug design across diverse indications:
Early CNS Agents: Trifluoperazine (1959) and related phenothiazines established piperazine as critical for dopamine receptor antagonism in antipsychotics. Piperazine’s basic nitrogen enabled blood-brain barrier penetration, while N-aryl substitutions tuned receptor selectivity. Flibanserin (2015) later exploited 1-(2-nitrophenyl)piperazine for 5-HT₁A agonism in hypoactive sexual desire disorder .
Antivirals: Piperazine integration revolutionized NNRTIs by addressing drug resistance. Etravirine (2008) and rilpivirine (2011) incorporated flexible piperazine wings enabling adaptive binding to mutant HIV-1 RT. Recent derivatives like piperazine sulfonyl diarylpyrimidines (e.g., compound 18b1) achieve <10 nM EC₅₀ against K103N/Y181C mutants via sulfonyl-backbone H-bonds to Pro236 [3].
Kinase Inhibitors: FDA-approved CDK4/6 inhibitors (palbociclib, ribociclib, 2015–2017) feature piperazine linkers that optimize solubility and hinge-region binding. X-ray crystallography confirms piperazine’s role in forming water-mediated H-bonds with kinase backbones, reducing off-target effects .
Table 3: Milestone Piperazine Drugs and Their Structural Roles
Drug (Approval Year) | Therapeutic Class | Piperazine Role | Key Indication |
---|---|---|---|
Trifluoperazine (1959) | Antipsychotic | D₂ receptor pharmacophore anchor | Schizophrenia |
Nelfinavir (1997) | HIV protease inhibitor | Solubilizing linker | AIDS |
Vortioxetine (2013) | Antidepressant | 5-HT₃/7 antagonism module | Major depressive disorder |
Palbociclib (2015) | CDK4/6 inhibitor | Solubility/specificity enhancer | Breast cancer |
Doravirine (2018) | NNRTI | Resistance mitigation via flexible binding | HIV infection |
The evolutionary trajectory underscores piperazine’s adaptability: from passive solubilizing moiety to active pharmacophore component. 1-(4-Bromo-2-nitrophenyl)piperazine epitomizes this advancement—its halogenated nitroaryl system enables targeted covalent engineering and resistance mitigation in contemporary anti-infective and oncologic agents [1] [3] .
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9